molecular formula C41H64O13 B075463 Digitoxin CAS No. 1339-93-1

Digitoxin

カタログ番号: B075463
CAS番号: 1339-93-1
分子量: 764.9 g/mol
InChIキー: WDJUZGPOPHTGOT-XUDUSOBPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Digitoxin is a cardiac glycoside derived from Digitalis purpurea (foxglove), historically used to treat heart failure and atrial fibrillation. It inhibits the Na+/K+-ATPase pump, increasing intracellular calcium concentrations, thereby enhancing myocardial contractility and regulating heart rate . Unlike other cardiac glycosides, this compound exhibits unique pharmacokinetics: it is highly protein-bound (90–97%), has a long half-life (~7 days), and undergoes enterohepatic recirculation, with hepatic metabolism compensating for reduced renal clearance . This makes it advantageous in patients with renal impairment . Therapeutic serum concentrations range from 10.5–23.6 nmol/L (equivalent to 0.5–0.9 ng/mL for digoxin) .

準備方法

a. Natural Source Extraction: Digitoxin is primarily extracted from the leaves of the foxglove plant. The process involves harvesting the leaves, followed by extraction and purification to obtain the compound.

b. Synthetic Routes: While this compound can be obtained from natural sources, synthetic methods have also been developed. These include chemical synthesis and semi-synthetic approaches. due to its complex structure, this compound’s total synthesis remains challenging.

化学反応の分析

Hydrazone Formation and Derivatization

Digitoxin reacts with cyanoacetic acid hydrazide to form hydrazone derivatives (3a ), enabling further heterocyclic modifications (Fig. 2) .

Reaction Scheme:

\text{this compound}+\text{NCCH}_2\text{CONHNH}_2\rightarrow \text{Hydrazone 3a}\(\text{C}_{44}\text{H}_{67}\text{N}_3\text{O}_{14})

Hydrazone 3a undergoes cyclization with reagents like acetic anhydride or ethyl chloroformate to yield pyrazole or oxadiazole derivatives, respectively . These modifications enhance solubility and enable structure-activity relationship (SAR) studies for antitumor or antiviral applications .

Glycosylation and Oligosaccharide Assembly

This compound’s trisaccharide chain (three 2,6-dideoxy-β-D-ribo-hexopyranosyl units) is assembled via iterative glycosylation. Key steps include:

  • β-Selective Glycosylation : Pd(0) catalysis ensures anomeric β-configuration .

  • Protection/Deprotection : Acetyl groups at C-3 and C-4 enable regioselective functionalization .

Critical Stereochemical Outcomes:

  • Diastereoselective dihydroxylation installs C-3/C-4 hydroxyl groups with >95% enantiomeric excess .

  • Reductive transposition eliminates epimerization risks, preserving β-linkages .

Calcium Channel Formation and Cytotoxicity

This compound induces calcium influx via self-assembled transmembrane channels, correlating with cytotoxicity (Fig. 3) .

This compound Concentration LDH Release (%) Mitochondrial Viability (XTT)
10 nM15 ± 385 ± 5
100 nM45 ± 755 ± 8
500 nM90 ± 1010 ± 3

Phosphatidylserine (PS) on cell membranes enhances this compound’s potency, with PS-positive cells showing 3-fold higher sensitivity .

Antiviral Modifications

Structural analogs with modified sugar moieties exhibit improved activity. For example, replacing the terminal digitoxose with α-L-rhamnose (6 ) enhances anti-cytomegalovirus (CMV) potency :

Compound EC₅₀ (nM) CC₅₀ (μM) Selectivity Index
This compound23.3 ± 0.72.8 ± 0.7120
6 3.8 ± 0.10.7 ± 0.2174

科学的研究の応用

Cardiovascular Applications

Mechanism of Action:
Digitoxin exerts its effects by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular calcium concentrations, which enhances cardiac contractility. This mechanism is crucial for its use in treating heart failure and arrhythmias.

Clinical Use:
Historically, this compound was used to manage congestive heart failure and atrial fibrillation. Despite being replaced by digoxin in many markets due to safety concerns, this compound remains relevant in specific clinical scenarios, particularly where patients exhibit resistance to other treatments.

Case Study: DIGIT-HF Trial
The DIGIT-HF trial aims to evaluate the efficacy of this compound in improving mortality and morbidity in patients with advanced chronic heart failure. The trial assesses whether this compound can reduce all-cause mortality or hospital admissions for worsening heart failure when added to standard care .

Oncological Applications

Recent studies have highlighted this compound's potential as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines, including lung, pancreatic, and breast cancers.

Anticancer Mechanisms:

  • Cytotoxic Activity: this compound has been shown to possess significant cytotoxic effects against cancer cells at therapeutic concentrations (20–33 nM) commonly found in cardiac patients .
  • Inhibition of Proliferation: Studies indicate that this compound can inhibit cancer cell proliferation through mechanisms that may involve the modulation of survivin expression and induction of mitotic catastrophe .

Case Studies:

  • A landmark study demonstrated that women on digitalis therapy (including this compound) exhibited lower rates of cancer recurrence compared to control groups .
  • Another investigation into the effects of this compound on cancer models showed promising results regarding its ability to inhibit tumor growth while maintaining a favorable safety profile .

Pulmonary Applications

This compound has also been investigated for its effects on airway inflammation, particularly in cystic fibrosis (CF) patients.

Study Findings:
A clinical trial assessed the safety and pharmacokinetics of this compound in adults with CF. While it did not achieve significant reductions in sputum inflammatory markers, it showed a trend towards decreased neutrophil counts and was well-tolerated at doses of 0.1 mg daily over 28 days .

Research Directions and Future Perspectives

Ongoing research aims to explore novel analogs of this compound that may enhance its therapeutic efficacy while minimizing toxicity. Structural modifications have led to synthetic analogs with improved anticancer properties . Furthermore, understanding the molecular pathways affected by this compound could lead to more targeted therapies for both cardiovascular and oncological conditions.

Data Summary

Application AreaMechanism of ActionKey Findings/Case Studies
CardiovascularInhibition of Na+/K+ ATPase; increased calcium uptakeDIGIT-HF trial ongoing; historical use in heart failure
OncologyInduction of apoptosis; inhibition of cell proliferationLower recurrence rates in breast cancer; cytotoxicity in various cancers
Pulmonary (Cystic Fibrosis)Modulation of inflammatory responsesSafe at low doses; trends towards reduced neutrophil counts

作用機序

ジギトキシンの作用機序は次のとおりです。

    Na-K-ATPase の阻害: これにより、細胞内ナトリウムが増加し、Na-Ca2+ 交換が促進され、最終的に心筋の収縮力が向上します。

    自律神経系への影響: ジギトキシンは、迷走神経と交感神経の両方の作用を模倣し、心拍数と収縮力を変化させます。

類似化合物との比較

Digitoxin vs. Digoxin

Parameter This compound Digoxin References
Structure Three digitoxose sugars at C3-OH One hydroxyl group at C12, three digitoxose sugars
Elimination Hepatic (enterohepatic recirculation) Renal (70–80%)
Half-life ~7 days 36–48 hours
Renal Impairment No dose adjustment needed Requires dose reduction
Therapeutic Range 10.5–23.6 nmol/L 0.5–0.9 ng/mL
ACE2 Inhibition Ki = 29 nM (sugar-free genin: 30 nM) Ki = 34 nM (sugar-free genin: 32 nM)
  • Clinical Implications :
    • This compound’s stable pharmacokinetics make it preferable in renal dysfunction, whereas digoxin requires frequent monitoring in such patients .
    • Both inhibit SARS-CoV-2 spike protein binding to ACE2, with sugar moieties playing minimal roles in this activity .

This compound vs. Ouabain

Parameter This compound Ouabain References
Structure Three digitoxose sugars One rhamnose sugar
Na+/K+-ATPase Affinity KD (α1β1): 6.7 nM (no K+), 30.4 nM (with K+) KD (α1β1): 2.1 nM (no K+), 13.4 nM (with K+)
Biliary Excretion 45–70% (species-dependent) <5% in dogs, 55% in rats
Anticancer Activity Induces apoptosis in leukemia cells (OR = 1.95 for leukemia risk) Reduces CTC cluster size at 20 nM
  • Key Differences :
    • Ouabain has higher Na+/K+-ATPase affinity, making it more potent but with a narrower therapeutic index .
    • This compound’s enterohepatic recycling prolongs its action, whereas ouabain is rapidly excreted .

Clinical and Toxicological Considerations

Therapeutic Use in Heart Failure

  • DIGIT-HF Trial : this compound demonstrated safety in HFrEF patients using a dosing score (age, sex, eGFR, BMI) to avoid overdosing. Serum concentrations remained stable even in renal impairment .
  • DIG Trial (Digoxin) : Highlighted narrow therapeutic range (0.5–0.9 ng/mL) and toxicity risks in renal dysfunction .

Cancer Associations

  • Proleukemic Risk : A case-control study reported elevated leukemia risk in this compound users (OR = 1.95) .
  • Anticancer Potential: In vitro studies show this compound induces apoptosis in malignant cells (e.g., leukemia, lymphoma) via NF-κB and AP-1 inhibition .

Toxicity Profile

  • This compound : Toxicity correlates with serum levels >34 ng/mL, linked to age and coronary disease .
  • Digoxin : Narrower safety margin; toxicity exacerbated by hypokalemia and renal failure .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying digitoxin’s anticancer effects, and how should researchers validate their findings?

Methodological Answer: Use in vitro cancer cell lines (e.g., lung or prostate cancer) to assess this compound-induced apoptosis and autophagy. Validate findings via:

  • Dose-response assays (IC50 determination).
  • Western blotting for autophagy markers (LC3-II, p62) and apoptosis regulators (Bax, Bcl-2).
  • Comparative studies with analogs (e.g., MonoD) to isolate structure-activity relationships .
  • Statistical rigor : Replicate experiments ≥3 times, use Student’s t-test or ANOVA with p < 0.05 significance thresholds .

Q. How do researchers account for this compound’s narrow therapeutic index when designing preclinical studies?

Methodological Answer:

  • Pharmacokinetic profiling : Measure serum concentrations using HPLC or LC-MS to correlate dose with efficacy/toxicity.
  • Species-specific adjustments : Adjust doses for murine models based on metabolic differences (e.g., human-equivalent dosing formulas).
  • Safety margins : Establish no-observed-adverse-effect levels (NOAEL) in animal models before transitioning to clinical trials .

Q. What molecular mechanisms underlie this compound’s cardiotonic effects, and how are these pathways experimentally validated?

Methodological Answer:

  • Na+/K+-ATPase inhibition : Use patch-clamp electrophysiology to measure ion flux in cardiomyocytes.
  • Transcriptome analysis : RNA sequencing to identify alternative splicing events (e.g., SRp20/Tra2-b depletion) .
  • Rescue experiments : Re-express splicing factors (e.g., SRp20) in this compound-treated cells to confirm mechanistic causality .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in heart failure be resolved through meta-analysis or clinical trial design?

Methodological Answer:

  • Systematic review : Aggregate data from trials like DIGIT-HF, focusing on covariates (e.g., renal function, BMI) that influence dosing .
  • Stratified randomization : Design trials with subgroups (e.g., HFrEF patients with eGFR <60 mL/min) to isolate this compound’s effects.
  • Bayesian statistics : Model dose-response relationships to account for interpatient variability .

Q. What experimental strategies are recommended to study this compound’s role in RNA splicing regulation, and how can off-target effects be minimized?

Methodological Answer:

  • CRISPR-Cas9 screening : Knock out splicing factors (e.g., SRSF3) to identify this compound-specific targets.
  • CLIP-seq : Map RNA-protein interactions to distinguish direct vs. indirect splicing effects .
  • Control experiments : Use inactive analogs (e.g., digitoxigenin) to rule out nonspecific cytotoxicity .

Q. What methodological considerations are critical when comparing this compound to synthetic analogs in structure-function studies?

Methodological Answer:

  • Synthetic chemistry : Employ palladium-based de novo synthesis to ensure stereochemical purity (e.g., MonoD’s β-D-digitoxose modification) .
  • Biophysical assays : Surface plasmon resonance (SPR) to measure binding affinity to Na+/K+-ATPase isoforms.
  • Computational modeling : Molecular docking simulations to predict analog interactions with target proteins .

Q. Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in this compound’s reported pro-apoptotic vs. cytoprotective effects across cell types?

Methodological Answer:

  • Context-dependent assays : Test this compound under varying oxygen levels (normoxia vs. hypoxia) and nutrient conditions.
  • Single-cell RNA-seq : Resolve heterogeneity in cellular responses within a population.
  • Meta-analysis : Compare transcriptomic datasets from public repositories (e.g., GEO) to identify consensus pathways .

Q. What steps ensure reproducibility in this compound dosing studies, particularly in renal-impaired populations?

Methodological Answer:

  • Pharmacometric modeling : Incorporate eGFR, age, and BMI into population pharmacokinetic (PopPK) models .
  • Therapeutic drug monitoring : Validate serum this compound levels against clinical outcomes (e.g., mortality, arrhythmia risk) .
  • Open science practices : Share protocols via platforms like protocols.io to standardize assays .

Q. Ethical & Methodological Challenges

Q. What ethical frameworks apply when this compound is repurposed for oncology trials, given its cardiac toxicity risks?

Methodological Answer:

  • Risk-benefit analysis : Use preclinical data to justify dose escalation in phase I trials.
  • Informed consent : Disclose potential cardiotoxicity and implement ECG monitoring.
  • DSMB oversight : Independent review of safety data during trial progression .

Q. How can researchers optimize this compound’s therapeutic window in heterogenous patient cohorts?

Methodological Answer:

  • Machine learning : Train algorithms on EHR data to predict individualized dosing (e.g., using age, sex, eGFR) .
  • Adaptive trial designs : Modify dosing arms in real-time based on interim pharmacokinetic data .
  • Biomarker validation : Corrogate serum this compound levels with splicing factor activity (e.g., SRp20) as a surrogate efficacy endpoint .

特性

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27+,28-,29+,30+,31+,33+,34+,35+,36-,37-,38-,39+,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJUZGPOPHTGOT-XUDUSOBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O13
Record name DIGITOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4954
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022933
Record name Digitoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Digitoxin appears as odorless white or pale buff microcrystalline powder. Used as a cardiotonic drug. (EPA, 1998), Solid
Record name DIGITOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4954
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Digitoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 3.9 mg/L at 25 °C, Slightly soluble in water, Practically insoluble in water (1 g/100 L at 20 °C), Very soluble in ethanol; soluble in ethyl ether, chloroform, methanol, pyridine, 1 g dissolves in about 40 mL chloroform, 60 mL alcohol, 400 mL ethyl acetate at 20 °C; soluble in acetate, amyl alcohol, pyridine; sparingly soluble in ether, petroleum ether, 2.89e-02 g/L
Record name Digitoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01396
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Digitoxin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/215
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Digitoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Very small elongated, rectangular plates from dilute alcohol, Prisms from dilute alcohol, White or pale buff microcrystalline powder, White leaflets or powder, Solid

CAS No.

71-63-6
Record name DIGITOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4954
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Digitoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digitoxin [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Digitoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01396
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Card-20(22)-enolide, 3-[(O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl)oxy]-14-hydroxy-, (3.beta.,5.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Digitoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Digitoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Digitoxin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E90NZP2L9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Digitoxin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/215
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Digitoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

493 to 495 °F when anhydrous (EPA, 1998), 255.5 °C, MP: 256-257 °C (anhydrous)
Record name DIGITOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4954
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Digitoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01396
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Digitoxin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/215
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Digitoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。